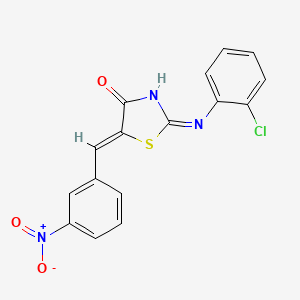![molecular formula C17H14N4OS B13375413 N-(2-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B13375413.png)
N-(2-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The 2-methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
- Common reagents: 2-methoxyphenyl halide, base (e.g., sodium hydride).
- Reaction conditions: Heating the mixture under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Types of Reactions:
-
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group.
- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
- Major products: Sulfoxides, sulfones.
-
Reduction: The compound can undergo reduction reactions, particularly at the imidazo[1,2-a]pyrazine core.
- Common reagents: Sodium borohydride, lithium aluminum hydride.
- Major products: Reduced imidazo[1,2-a]pyrazine derivatives.
-
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group.
- Common reagents: Halogenating agents, nucleophiles.
- Major products: Substituted methoxyphenyl derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-3-amine typically involves the following steps:
-
Formation of the Imidazo[1,2-a]pyrazine Core:
- Starting with a pyrazine derivative, the imidazo[1,2-a]pyrazine core can be formed through a cyclization reaction.
- Common reagents: Ammonium acetate, acetic acid.
- Reaction conditions: Refluxing the mixture for several hours.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-3-amine depends on its specific application:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: The compound may modulate signaling pathways involved in cell growth, apoptosis, or immune response.
Comparación Con Compuestos Similares
N-(2-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-3-amine can be compared with other similar compounds, such as:
N-(2-methoxyphenyl)-2-(2-furyl)imidazo[1,2-a]pyrazin-3-amine: Similar structure but with a furan ring instead of a thiophene ring.
N-(2-methoxyphenyl)-2-(2-pyridyl)imidazo[1,2-a]pyrazin-3-amine: Similar structure but with a pyridine ring instead of a thiophene ring.
The uniqueness of this compound lies in its specific combination of substituents, which may confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C17H14N4OS |
|---|---|
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
N-(2-methoxyphenyl)-2-thiophen-2-ylimidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C17H14N4OS/c1-22-13-6-3-2-5-12(13)19-17-16(14-7-4-10-23-14)20-15-11-18-8-9-21(15)17/h2-11,19H,1H3 |
Clave InChI |
VNTFLMSOAJCNLF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1NC2=C(N=C3N2C=CN=C3)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Fluorophenyl)[1,2,3]triazolo[5,1-c][1,2,4]benzotriazine 5-oxide](/img/structure/B13375333.png)
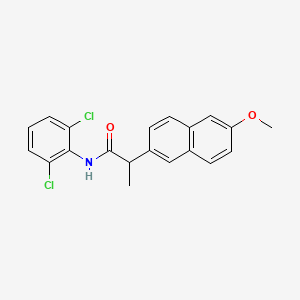
![methyl 4-{[1-[2-(diethylamino)ethyl]-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13375341.png)
![6-chloro-N'-[1-(2-thienyl)ethylidene]-2-pyrazinecarbohydrazonamide](/img/structure/B13375342.png)
![2-(4-Chlorobenzoyl)-3-[4-(diethylamino)phenyl]acrylonitrile](/img/structure/B13375350.png)
![3-(3,4-Dimethoxybenzyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13375357.png)
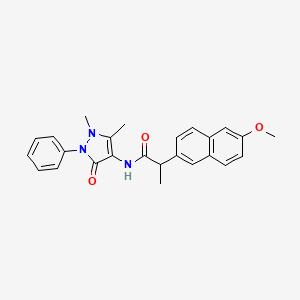
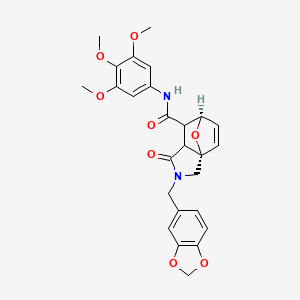
![2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate](/img/structure/B13375382.png)
![6-[4-(2-chlorophenyl)-6-(4-methoxyphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B13375388.png)
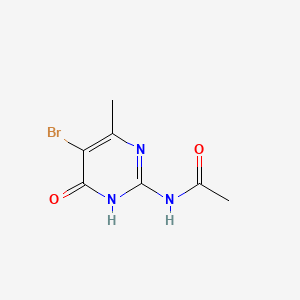
![14-(4-chlorophenyl)-17-thia-2,13,15-triazatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3,5,7,9,13,15-heptaen-11-ol](/img/structure/B13375403.png)
